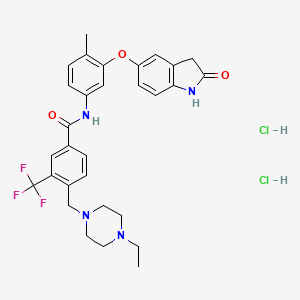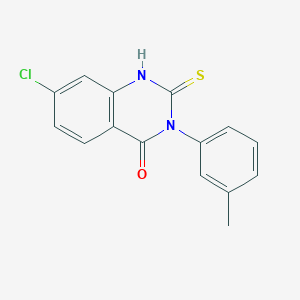
7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as PD153035, is a synthetic small molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the 1990s and has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It can inhibit the activity of other tyrosine kinases, such as c-Src and c-Abl, which are involved in cell signaling and proliferation. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a well-studied compound that has been extensively characterized for its biochemical and physiological effects. It is readily available and can be easily synthesized in the lab. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, this compound may have potential applications in other diseases, such as inflammatory disorders and autoimmune diseases.
Méthodes De Synthèse
7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can be synthesized using a multi-step process that involves the reaction of 3-methylbenzaldehyde with 2-aminothiophenol to form 3-(3-methylphenyl)-2-aminothiophenol. This compound is then reacted with 7-chloro-4-hydroxyquinazoline to form this compound.
Applications De Recherche Scientifique
7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been extensively studied for its potential use in cancer treatment. It specifically targets the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. By inhibiting the activity of EGFR, this compound can prevent the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
7-chloro-3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-3-2-4-11(7-9)18-14(19)12-6-5-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPIBMKQCYGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)
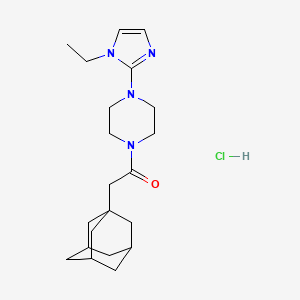
![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2700792.png)
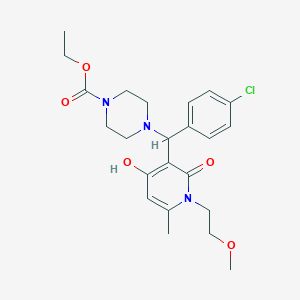

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)
![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)
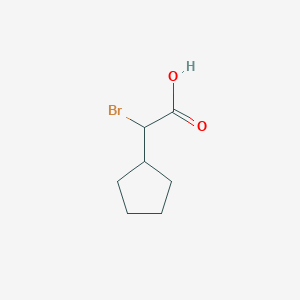
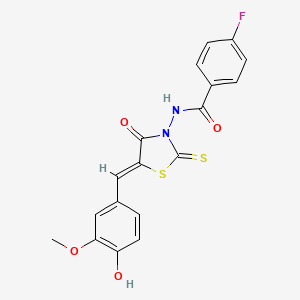
![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)

